![molecular formula C15H18N2O2S B5649486 ethyl 2-[(2,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5649486.png)
ethyl 2-[(2,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives often involves condensation reactions, cyclization, and substitutions, tailored to introduce specific functional groups into the thiazole core. For instance, synthesis methods for related compounds may involve the reaction of chloral with substituted anilines followed by treatment with thioglycolic acid to produce thiazolidin-4-ones, showcasing the adaptability of synthesis strategies for thiazole derivatives (Issac & Tierney, 1996).
Molecular Structure Analysis
Molecular structure analysis of thiazole derivatives reveals their potential for diverse biological activities, driven by their structural features. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, contributes significantly to the molecule's chemical behavior and interaction with biological targets. Analytical techniques such as NMR and X-ray crystallography are pivotal in elucidating these structures, providing insights into their conformation and reactivity.
Chemical Reactions and Properties
Thiazole derivatives participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, reflecting their versatile chemical properties. The presence of electron-rich nitrogen in the thiazole ring makes these compounds susceptible to reactions with electrophiles, while the sulfur atom can engage in oxidation-reduction reactions, impacting the compound's chemical behavior and applications.
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thiazole ring. These properties are crucial for determining the compound's suitability for specific applications, including pharmaceuticals and materials science.
Chemical Properties Analysis
Chemically, thiazole derivatives exhibit a range of activities, including antimicrobial, antioxidant, and potential antitubercular actions. The chemical properties of these compounds, particularly their reactivity and interaction with biological molecules, are central to their application in medicinal chemistry and drug design (Govindaraju et al., 2012).
properties
IUPAC Name |
ethyl 2-(2,4-dimethylanilino)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-5-19-14(18)13-11(4)16-15(20-13)17-12-7-6-9(2)8-10(12)3/h6-8H,5H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNVOEDLYNMRGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=C(C=C(C=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
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